1,2-Bis(bromomethyl)-4-nitrobenzene
Overview
Description
1,2-Bis(bromomethyl)-4-nitrobenzene is a useful research compound. Its molecular formula is C8H7Br2NO2 and its molecular weight is 308.95 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- 1,2-Bis(bromomethyl)-4-nitrobenzene has been a subject of interest in the field of organic synthesis. A study conducted by Guo Zhi-an (2009) focused on synthesizing 1,2-bis(bromomethyl)-4-fluorobenzene, a related compound, through a process involving diazotization and bromination. The study highlights the significance of such compounds in synthetic chemistry, considering the factors affecting the reaction, such as raw material rate, reaction time, and temperature (Guo, 2009).
Crystallography and Molecular Structure
- The molecular structure and crystallography of related nitrobenzene compounds have been extensively studied. For instance, Padmanabhan et al. (1987) determined the molecular structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene using X-ray crystallography. This research provides insights into the intramolecular hydrogen abstraction in these compounds upon UV light irradiation, which is crucial for understanding their reactivity and potential applications (Padmanabhan et al., 1987).
Chemical Reactions and Reactivity
- Research by Ernst et al. (2013) explored the reactivity of the radical anions of related compounds like 1-bromo-4-nitrobenzene in ionic liquids. Their findings demonstrated a notable difference in reactivity in ionic solvents compared to conventional solvents, which is critical for understanding the behavior of these compounds in different chemical environments (Ernst et al., 2013).
Material Science and Polymer Research
- In the field of material science and polymer research, compounds like this compound have been used as monomers. For example, a comparison study by Sanford et al. (1999) on different halomethylbenzenes as monomers for poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] showed the potential of such compounds in the synthesis of high-yield polymers with desirable properties (Sanford et al., 1999).
Properties
IUPAC Name |
1,2-bis(bromomethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEFZKJSWNPTPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445869 | |
Record name | 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-66-7 | |
Record name | 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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